molecular formula C12H11Cl2N3O2 B1665902 Azaconazole CAS No. 60207-31-0

Azaconazole

Cat. No.: B1665902
CAS No.: 60207-31-0
M. Wt: 300.14 g/mol
InChI Key: AKNQMEBLVAMSNZ-UHFFFAOYSA-N
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Description

Azaconazole is a synthetic fungicide belonging to the class of triazole compounds. It is primarily used to control fungal diseases in ornamental crops, fruits, vegetables, and mushrooms. This compound functions as a sterol biosynthesis inhibitor, disrupting the production of essential sterols in fungal cell membranes, thereby inhibiting fungal growth .

Mechanism of Action

Target of Action

Azaconazole is a member of the class of dioxolanes and is a fungicide used mainly in ornamental crops to control canker and other diseases . The primary target of this compound is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Mode of Action

This compound acts as an inhibitor of the sterol 14α-demethylase enzyme . By inhibiting this enzyme, this compound interferes with the conversion of lanosterol to ergosterol , a critical component of the fungal cell membrane. This inhibition disrupts the integrity of the fungal cell membrane, leading to increased cellular permeability and leakage of cellular contents .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased cellular permeability and leakage of cellular contents . This disruption of the cell membrane integrity ultimately leads to the death of the fungal cell .

Result of Action

The primary result of this compound’s action is the disruption of the fungal cell membrane integrity, leading to increased cellular permeability and leakage of cellular contents . This disruption ultimately leads to the death of the fungal cell , providing its fungicidal properties.

Action Environment

This compound is moderately soluble in water and may be persistent in aquatic systems . Environmental factors such as pH, temperature, and presence of other organisms could potentially influence the action, efficacy, and stability of this compound . .

Biochemical Analysis

Biochemical Properties

Azaconazole is a sterol biosynthesis inhibitor with fungicidal action . It interacts with the enzyme sterol 14α-demethylase (EC 1.14.13.70), inhibiting its function . This interaction disrupts the synthesis of ergosterol, a key component of fungal cell membranes .

Cellular Effects

This can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme sterol 14α-demethylase . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, leading to a disruption in the synthesis of ergosterol and ultimately affecting the integrity of the fungal cell membrane .

Temporal Effects in Laboratory Settings

Given its role as a sterol biosynthesis inhibitor, it is likely that its effects become more pronounced over time as the disruption of ergosterol synthesis leads to cumulative damage to the fungal cell membrane .

Dosage Effects in Animal Models

It is known that this compound is moderately toxic to mammals .

Metabolic Pathways

This compound is involved in the metabolic pathway of sterol biosynthesis, where it interacts with the enzyme sterol 14α-demethylase . This interaction disrupts the conversion of lanosterol to ergosterol, affecting the overall metabolic flux of this pathway .

Transport and Distribution

Given its lipophilic nature, it may interact with various transporters or binding proteins to facilitate its distribution .

Subcellular Localization

Given its role as a sterol biosynthesis inhibitor, it is likely localized to the endoplasmic reticulum where sterol biosynthesis occurs .

Preparation Methods

The synthesis of azaconazole involves several steps, starting with the preparation of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazole-1-yl) ethanone. This intermediate is then reacted with appropriate reagents to form this compound. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product yield .

In industrial production, this compound is synthesized using large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Azaconazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Azaconazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Azaconazole is similar to other triazole fungicides such as:

Compared to these compounds, this compound is unique in its specific application for ornamental crops and its moderate toxicity profile. While other triazoles are widely used in medical settings, this compound’s primary use is in agriculture .

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQMEBLVAMSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041613
Record name Azaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-31-0
Record name Azaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60207-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaconazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azaconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45683D94EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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